2-Amino-5-bromo-3-ethoxypyrazine
Overview
Description
2-Amino-5-bromo-3-ethoxypyrazine is a heterocyclic organic compound with the molecular formula C6H8BrN3O It is a derivative of pyrazine, characterized by the presence of an amino group at the 2-position, a bromo group at the 5-position, and an ethoxy group at the 3-position
Scientific Research Applications
2-Amino-5-bromo-3-ethoxypyrazine has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Amino-5-bromo-3-ethoxypyrazine involves the reaction of 3,5-dibromopyrazin-2-amine with sodium ethoxide in ethanol. The reaction is typically carried out under reflux conditions for about 8 hours. The reaction mixture is then evaporated to dryness, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and evaporated to yield this compound with a high yield of around 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-ethoxypyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an amino-substituted pyrazine derivative.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-ethoxypyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromo, and ethoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-methoxypyrazine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Amino-5-bromopyrazine: Lacks the ethoxy group, making it less complex.
Uniqueness
2-Amino-5-bromo-3-ethoxypyrazine is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. The ethoxy group, in particular, can influence its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
5-bromo-3-ethoxypyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-2-11-6-5(8)9-3-4(7)10-6/h3H,2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVPSYHZBDHGGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CN=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506484 | |
Record name | 5-Bromo-3-ethoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77112-66-4 | |
Record name | 5-Bromo-3-ethoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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